molecular formula C5H8BrN3 B1381048 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole CAS No. 1638221-51-8

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Cat. No. B1381048
M. Wt: 190.04 g/mol
InChI Key: ZKXNTLIIWBGSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3 . It is a solid substance . This compound is a part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole consists of a triazole ring, which contains two carbon and three nitrogen atoms . The SMILES string for this compound is CCn1ncnc1Br .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole are not detailed in the search results, triazole compounds are known to be versatile in chemical reactions due to their ability to form hydrogen bonds with different targets .


Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 176.01 .

Scientific Research Applications

Physicochemical Properties and Biological Activity

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives have been investigated for their physicochemical properties and biological activity. One study focused on the synthesis of S-derivatives of this compound, revealing their potential in competing with broad-spectrum antibiotics like kanamycin against a range of microorganisms, suggesting antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis and Application in Chemistry

The compound's role in synthesis is highlighted in research exploring the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. This process utilizes bromodifluoromethylated triazole, indicating its utility in chemical synthesis (Tetrahedron, 2003).

Antimicrobial and Antifungal Effects

A study synthesized new triazole derivatives and tested their antimicrobial activities against various microorganisms. These derivatives demonstrated potential for antimicrobial and antifungal applications (European Journal of Medicinal Chemistry, 2004).

Veterinary Applications

Research has been conducted on the use of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives in veterinary medicine, focusing on their biological activity in animals and potential as veterinary drugs (Current Issues in Pharmacy and Medicine: Science and Practice, 2022).

Biological Activity Prediction

Another study analyzed the predicted biological activity of S-derivatives of this compound, indicating potential antioxidative, antitumor, antiviral, antibacterial, and diuretic activities based on its chemical structure (Current Issues in Pharmacy and Medicine: Science and Practice, 2021).

Pesticidal Applications

Investigations into pesticidal phosphorus compounds involving triazole derivatives suggest applications in plant protection, highlighting its potential use in the development of new agrochemicals (Recueil des Travaux Chimiques des Pays-Bas, 2010).

Safety And Hazards

The safety information available indicates that 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is classified under Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified under GHS07, with the signal word "Warning" .

properties

IUPAC Name

5-bromo-1-ethyl-3-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNTLIIWBGSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

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